
Talosalate
描述
准备方法
合成路线和反应条件: 塔洛沙特是通过3-溴邻苯二甲酰内酯与2-羟基苯甲酸反应合成的,该反应之前用三乙胺在回流的丙酮中盐化。 该反应生成1,3-二氢-3-氧代-1-异苯并呋喃基2-羟基苯甲酸酯,然后用乙酸酐在硫酸催化下乙酰化 .
工业生产方法: 塔洛沙特的工业生产涉及2-乙酰氧基苯甲酸的有机盐与3-溴邻苯二甲酰内酯的缩合 . 该方法可确保塔洛沙特在更大规模上的高效生产。
化学反应分析
反应类型: 塔洛沙特经历了各种化学反应,包括:
氧化: 塔洛沙特在特定条件下可以被氧化形成不同的氧化产物。
还原: 它也可以发生还原反应,尽管这些反应不太常见。
取代: 塔洛沙特可以参与取代反应,特别是与亲核试剂的反应。
常见的试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
取代: 胺和醇等亲核试剂通常用于取代反应。
形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以导致羧酸的形成,而取代反应可以生成各种酯和酰胺。
科学研究应用
Medicinal Applications
Talosalate exhibits significant anti-inflammatory and analgesic properties. It functions by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound's mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), making it valuable in clinical settings.
Case Study: Efficacy in Pain Management
A clinical study examined the effectiveness of this compound in managing chronic pain conditions. Patients reported significant reductions in pain levels compared to baseline measurements after a treatment period of eight weeks. The study highlighted this compound's potential as an alternative to traditional NSAIDs, particularly for patients with gastrointestinal sensitivities.
Drug Formulation and Delivery Systems
This compound has been incorporated into advanced drug delivery systems due to its favorable pharmacokinetic properties. Researchers have explored its use in lipid-based formulations that enhance bioavailability and controlled release.
Data Table: Comparison of Drug Delivery Systems Using this compound
Delivery System | Release Profile | Bioavailability | Application |
---|---|---|---|
Lipid Vesicles | Sustained Release | High | Chronic Pain Management |
Nanoparticles | Controlled Release | Moderate | Targeted Cancer Therapy |
Hydrogel Formulations | Immediate Release | Variable | Acute Inflammatory Conditions |
Research on Anti-inflammatory Mechanisms
Recent studies have focused on understanding the molecular mechanisms through which this compound exerts its anti-inflammatory effects. Research indicates that this compound not only inhibits prostaglandin synthesis but also modulates immune cell responses.
Case Study: Inhibition of Bradykinin Release
A laboratory study investigated this compound's effect on bradykinin release during inflammatory responses. Results demonstrated that this compound significantly reduced bradykinin levels, suggesting its potential role in mitigating acute inflammatory reactions.
Applications in Biomedical Research
This compound's unique chemical structure has made it a subject of interest in various biomedical research contexts, particularly in the development of novel therapeutic agents.
Research Findings: this compound as a Prodrug
Studies have shown that this compound can be converted into active metabolites that possess enhanced therapeutic effects. This prodrug approach allows for improved targeting of specific biological pathways involved in disease processes.
Future Directions and Innovations
The ongoing research into this compound's applications continues to uncover new therapeutic potentials. Innovations in formulation technologies aim to enhance its efficacy and safety profile further.
Emerging Trends
- Development of combination therapies utilizing this compound with other anti-inflammatory agents.
- Exploration of this compound's role in treating metabolic disorders due to its anti-inflammatory properties.
- Investigations into its efficacy in novel drug delivery systems tailored for specific patient populations.
作用机制
塔洛沙特主要通过抑制前列腺素合成发挥其作用。 这种抑制通过阻断环氧合酶酶(负责前列腺素的生成)来减少炎症和疼痛 . 此外,塔洛沙特的抗炎作用是由于其抑制炎症介质释放的能力 .
类似化合物:
塔利弗鲁马特: 另一种具有抗炎特性的邻苯二甲酰酯.
塔拉-皮西林: 以其镇痛作用而闻名.
塔美西林: 用于其抗炎和镇痛特性.
塔洛沙特的独特性: 塔洛沙特因其特定的作用机制及其抑制血小板聚集的能力而脱颖而出
相似化合物的比较
Talniflumate: Another phthalidyl ester with anti-inflammatory properties.
Talam-picilin: Known for its analgesic effects.
Talmetacin: Used for its anti-inflammatory and analgesic properties.
Uniqueness of Talosalate: this compound stands out due to its specific mechanism of action and its ability to inhibit blood platelet aggregation
生物活性
Talosalate, a phthalidyl ester derivative of salicylate, is primarily recognized for its anti-inflammatory properties. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and neuroprotection. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.
Overview of this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions similarly to other salicylates but with distinct pharmacological properties. It is particularly noted for its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. Additionally, this compound has been studied for its effects on insulin sensitivity and neuroprotective mechanisms.
-
Anti-inflammatory Effects :
- This compound exhibits significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines and chemokines.
- In vitro studies have shown that this compound can suppress the activation of microglia, the resident immune cells in the brain, thereby mitigating neuroinflammation associated with various neurological conditions .
-
Metabolic Effects :
- Research indicates that this compound may enhance insulin sensitivity and improve glycemic control in individuals with prediabetes or metabolic syndrome. For instance, a study demonstrated that participants receiving this compound exhibited a significant reduction in fasting glucose levels compared to the placebo group .
- The compound has also been associated with alterations in adipose tissue inflammatory markers, suggesting a potential role in modulating metabolic inflammation .
-
Neuroprotective Properties :
- This compound has been investigated for its neuroprotective effects following traumatic brain injury (TBI). Animal models indicate that this compound treatment post-injury promotes recovery by enhancing neurogenesis and reducing neuronal apoptosis .
- Histological analyses have shown decreased activation of microglia and macrophages in injured brain tissues treated with this compound, supporting its role in mitigating secondary injury processes following TBI .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy of this compound in various settings:
-
Trial on Insulin Resistance :
A randomized controlled trial involving 78 participants assessed the impact of this compound on insulin resistance over 12 weeks. Results indicated a significant reduction in fasting glucose levels and improvements in lipid profiles among those treated with this compound compared to placebo . -
Neuroprotection in TBI :
In a preclinical study using the controlled cortical impact model, this compound was administered post-injury. Findings revealed that treated animals exhibited improved motor function and reduced inflammatory markers at the injury site, suggesting effective neuroprotection .
Comparative Data Table
Study | Population | Dosage | Outcome | Significance |
---|---|---|---|---|
Goldfine et al., 2013 | Prediabetic individuals | 3-4 g/day | Reduced fasting glucose | p = 0.006 |
Faghihimani et al., 2012 | Prediabetic individuals | 3 g/day | Improved insulin sensitivity | Not specified |
Karve et al., 2016 | TBI model (mice) | Variable | Enhanced recovery post-injury | Significant functional improvement |
常见问题
Q. Basic: How should researchers design experiments to investigate Talosalate's molecular mechanisms?
Answer:
Experimental design should follow the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure clarity and focus . For example:
- Population: In vitro cell lines or animal models relevant to this compound’s therapeutic targets.
- Intervention: Dose-response studies with this compound under controlled conditions.
- Comparison: Baseline activity vs. post-treatment, or comparison with structurally analogous compounds.
- Outcome: Quantitative measures (e.g., enzyme inhibition rates, gene expression profiles).
- Time: Short-term (acute effects) and long-term (chronic exposure) timelines.
Key Considerations:
- Validate experimental protocols using established guidelines (e.g., Beilstein Journal’s requirements for reproducibility ).
- Include negative controls and statistical power analysis to minimize bias .
Q. Advanced: What methodologies are effective in resolving contradictions in this compound’s reported efficacy across preclinical studies?
Answer:
Contradictions may arise from variability in experimental models, dosing regimens, or analytical techniques. Address these using:
Systematic Review Frameworks: Aggregate data from diverse studies (e.g., PRISMA guidelines) to identify confounding variables .
Meta-Analysis: Statistically harmonize results using tools like RevMan or R’s metafor package, adjusting for heterogeneity (e.g., I² statistics) .
Mechanistic Replication: Replicate disputed findings under standardized conditions (e.g., OECD guidelines for pharmacological assays) .
Example Table:
Study | Model System | Dose (mg/kg) | Outcome Metric | Confounding Factors |
---|---|---|---|---|
A (2022) | Murine | 50 | 60% Inhibition | Diet variability |
B (2023) | Human primary cells | 100 | 30% Inhibition | Donor heterogeneity |
Q. Basic: How can researchers ensure data integrity when characterizing this compound’s pharmacokinetic properties?
Answer:
- Standardized Assays: Use validated LC-MS/MS protocols for plasma concentration measurements .
- Reproducibility Checks:
- Data Documentation: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) via repositories like Figshare or Zenodo .
Q. Advanced: What strategies are recommended for integrating multi-omics data into this compound’s mechanistic studies?
Answer:
Hypothesis-Driven Workflows:
- Link transcriptomic data (RNA-seq) with proteomic profiles (e.g., STRING database for protein interactions) .
Machine Learning: Apply unsupervised clustering (e.g., PCA, t-SNE) to identify latent patterns in metabolomic datasets .
Validation: Confirm omics findings with functional assays (e.g., CRISPR-Cas9 knockouts of candidate genes) .
Key Challenge: Ensure omics data align with biochemical pathways relevant to this compound’s known targets (e.g., COX enzymes) .
Q. Basic: What criteria should guide the selection of in vivo models for this compound toxicity studies?
Answer:
- Relevance to Human Physiology: Use species with analogous metabolic pathways (e.g., rodents for hepatic metabolism) .
- Dose Translation: Apply allometric scaling to extrapolate human-equivalent doses .
- Endpoint Selection: Include histopathology, serum biomarkers (ALT, AST), and behavioral assessments .
Q. Advanced: How can researchers leverage dataset search tools to identify high-quality this compound data?
Answer:
- Semantic Search Techniques: Use Google Dataset Search with Boolean operators (e.g., "this compound" AND "pharmacokinetics" NOT "synthesis") .
- Trustworthiness Metrics: Prioritize datasets from repositories with DOI assignments, peer-reviewed metadata, and institutional affiliations .
- Cross-Validation: Compare results with curated databases (e.g., ChEMBL, PubChem) to flag outliers .
Q. Basic: What statistical methods are essential for analyzing this compound’s dose-response relationships?
Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .
- Error Propagation: Calculate confidence intervals for EC₅₀/IC₅₀ values via bootstrap resampling .
- Sensitivity Analysis: Test robustness to outliers using Cook’s distance or leverage plots .
Q. Advanced: How should researchers address ethical and reproducibility concerns in this compound studies?
Answer:
- Pre-registration: Submit experimental designs to platforms like OSF or ClinicalTrials.gov to reduce bias .
- Open Science Practices: Share protocols, raw data, and code publicly (e.g., GitHub repositories) .
- Ethical Review: Ensure animal/human studies comply with institutional guidelines (e.g., IACUC, IRB approvals) .
Q. Basic: What are best practices for synthesizing this compound analogs to explore structure-activity relationships (SAR)?
Answer:
- Rational Design: Modify functional groups (e.g., ester hydrolysis sites) based on computational docking studies .
- Purity Verification: Use NMR (>95% purity) and HPLC (≥99% peak area) .
- Data Reporting: Include synthetic yields, spectroscopic data, and crystallization conditions in supplementary materials .
Q. Advanced: How can researchers employ contradiction analysis to refine hypotheses about this compound’s off-target effects?
Answer:
- Triangulation: Cross-reference adverse event databases (e.g., FAERS), proteomic screens, and phenotypic assays .
- Network Pharmacology: Map this compound’s interactions using STRING or STITCH databases to predict off-targets .
- Experimental Validation: Use siRNA knockdowns or selective inhibitors to confirm candidate targets .
属性
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 2-acetyloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCYQUDTKWHARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867253 | |
Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66898-60-0 | |
Record name | Talosalate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALOSALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1356SD6O2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。